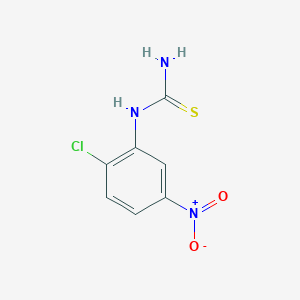
(2-Chloro-5-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-nitrophenyl)thiourea is a chemical compound with the molecular formula C7H6ClN3O2S and a molecular weight of 231.65944 g/mol This compound is a derivative of thiourea, featuring a nitro group and a chlorine atom on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)thiourea typically involves the reaction of 2-chloro-5-nitroaniline with thiourea in the presence of a suitable catalyst and under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the thiourea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chloro-5-nitrophenyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted products resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial or antifungal agent.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2-Chloro-5-nitrophenyl)thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparación Con Compuestos Similares
(2-Chloro-5-nitrophenyl)thiourea is compared with other thiourea derivatives and similar compounds to highlight its uniqueness. Some similar compounds include:
Thiourea: The parent compound without substituents.
N-(2-chlorophenyl)thiourea: A thiourea derivative with a chlorine atom on the phenyl ring.
N-(5-nitrophenyl)thiourea: A thiourea derivative with a nitro group on the phenyl ring.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C7H6ClN3O2S |
|---|---|
Peso molecular |
231.66 g/mol |
Nombre IUPAC |
(2-chloro-5-nitrophenyl)thiourea |
InChI |
InChI=1S/C7H6ClN3O2S/c8-5-2-1-4(11(12)13)3-6(5)10-7(9)14/h1-3H,(H3,9,10,14) |
Clave InChI |
FIFRJJZIWBLOSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















